4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride is a synthetic compound frequently employed in scientific research, particularly in the field of pharmacology. It acts as a potent and selective antagonist of the serotonin 5-HT3 receptor []. Due to its specific interaction with this receptor, it is considered a valuable tool for investigating the physiological and pathological roles of the 5-HT3 receptor in various biological systems.
The molecular structure of 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride consists of a piperidine ring substituted at position 1 with a 6-chloro-2-pyridyl group and at position 4 with an amino group. Structural analysis, often using techniques like X-ray crystallography and NMR spectroscopy, is crucial for confirming the identity and stereochemistry of synthesized compounds, as slight structural modifications can significantly impact their pharmacological properties [, , ].
4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride exerts its biological effects primarily by antagonizing the 5-HT3 receptor. This receptor, a member of the ligand-gated ion channel family, is activated by the neurotransmitter serotonin (5-HT) and is involved in various physiological processes, including gastrointestinal function, mood regulation, and emesis [, ]. As an antagonist, 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride binds to the 5-HT3 receptor, preventing its activation by serotonin and thereby blocking its downstream signaling pathways.
SR 57227A, chemically designated as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, was first identified and characterized in 1993 as a novel compound targeting serotonin receptors. Initial investigations revealed its high affinity and selectivity for 5-hydroxytryptamine type 3 (5-HT3) receptors, distinguishing it from other serotonin receptor agonists due to its ability to penetrate the blood-brain barrier. This property facilitated its evaluation in central nervous system applications, which was previously challenging with existing agonists. The compound demonstrated potent activity in both peripheral and central 5-HT3 receptors, with half-maximal inhibitory concentration (IC50) values ranging from 2.8 to 250 nM across diverse experimental models, including rat cortical membranes and NG 108-15 cell lines. Its discovery marked a significant advancement in pharmacologically probing 5-HT3 receptor functions in neurological pathways [1] [3].
Key milestones in its development included the validation of its agonist effects through in vivo models such as the Bezold-Jarisch reflex in anesthetized rats, where it elicited a dose-dependent response (median effective dose (ED50) = 8.3 μg/kg intravenously). This reflex was selectively inhibited by 5-HT3 antagonists like tropisetron, confirming receptor specificity. Subsequent behavioral studies demonstrated that intracerebral administration induced contralateral turning in mice, further supporting its central activity. These findings positioned SR 57227A as a pivotal tool compound for unraveling the neuropharmacology of 5-HT3 receptor activation [1].
Table 1: Key Binding Affinities of SR 57227A for 5-HT3 Receptors
Experimental System | Radioligand Used | IC50 / Ki Value |
---|---|---|
Rat cortical membranes | [³H]S-zacopride | 115 nM |
NG 108-15 cell membranes | [³H]granisetron | 150 nM |
Whole NG 108-15 cells | [³H]S-zacopride | 103 nM |
SR 57227A belongs to the chemical class of arylpiperazine derivatives, with the systematic name 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride. Its molecular structure comprises a chloropyridinyl moiety linked to a piperidinamine core, conferring both stability and receptor specificity. The molecular weight is 248.15 grams per mole, and it exists as an off-white to light yellow solid with high solubility in water (100 millimolar) and dimethyl sulfoxide (100 millimolar) [5] [6].
Structurally, SR 57227A diverges from classical 5-HT3 agonists like 2-methyl-5-hydroxytryptamine or meta-chlorophenylbiguanide through its pyridinyl-piperidine scaffold. This configuration enhances its selectivity profile, as evidenced by its negligible affinity for other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2, or 5-HT4). The compound interacts with the orthosteric binding site of the 5-HT3 receptor, located at the interface between two subunits in the extracellular domain. Critical residues for binding include tryptophan 183 (Trp183) in loop B, which forms a cation-π bond with the primary amine of serotonin, and tyrosine 234 (Tyr234) in loop C, which stabilizes ligand-receptor interactions through hydrogen bonding [1] [3].
Table 2: Physicochemical Properties of SR 57227A
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄ClN₃·HCl |
Molecular Weight | 248.15 g/mol |
Purity | ≥99% (high-performance liquid chromatography) |
Solubility in Water | 100 mM (24.82 mg/mL) |
Solubility in Dimethyl Sulfoxide | 100 mM (24.82 mg/mL) |
SR 57227A modulates several key neurological pathways through 5-HT3 receptor activation:
Notably, SR 57227A exhibits complex "serotonin-stabilizer" properties. Electrophysiological studies reveal it acts as a partial agonist/partial antagonist, inhibiting subsequent serotonin- or self-induced currents at 5-HT3 receptors. This dual activity may fine-tune serotonergic signaling, offering advantages over full agonists in maintaining physiological balance [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7